N-[(1-methoxycyclohexyl)methyl]-4-(sulfamoylmethyl)piperidine-1-carboxamide
Description
N-[(1-methoxycyclohexyl)methyl]-4-(sulfamoylmethyl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring substituted with a sulfamoylmethyl group and a methoxycyclohexylmethyl group, making it structurally unique and potentially useful for various chemical reactions and biological interactions.
Properties
IUPAC Name |
N-[(1-methoxycyclohexyl)methyl]-4-(sulfamoylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4S/c1-22-15(7-3-2-4-8-15)12-17-14(19)18-9-5-13(6-10-18)11-23(16,20)21/h13H,2-12H2,1H3,(H,17,19)(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTGXEOABKIDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)CNC(=O)N2CCC(CC2)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methoxycyclohexyl)methyl]-4-(sulfamoylmethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Sulfamoylmethyl Group: This step involves the reaction of the piperidine ring with a sulfamoyl chloride derivative under basic conditions to introduce the sulfamoylmethyl group.
Attachment of the Methoxycyclohexylmethyl Group: The final step involves the alkylation of the piperidine ring with a methoxycyclohexylmethyl halide in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-methoxycyclohexyl)methyl]-4-(sulfamoylmethyl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable for developing new materials or catalysts.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development studies.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow it to be modified into derivatives with specific biological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals. Its stability and reactivity make it suitable for large-scale chemical processes.
Mechanism of Action
The mechanism by which N-[(1-methoxycyclohexyl)methyl]-4-(sulfamoylmethyl)piperidine-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It might interact with cell surface receptors, modulating signal transduction pathways.
Intracellular Targets: The compound could affect intracellular proteins or nucleic acids, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methoxycyclohexyl)methyl]-4-(aminomethyl)piperidine-1-carboxamide: Similar structure but with an aminomethyl group instead of a sulfamoylmethyl group.
N-[(1-methoxycyclohexyl)methyl]-4-(hydroxymethyl)piperidine-1-carboxamide: Contains a hydroxymethyl group instead of a sulfamoylmethyl group.
Uniqueness
N-[(1-methoxycyclohexyl)methyl]-4-(sulfamoylmethyl)piperidine-1-carboxamide is unique due to the presence of both a methoxycyclohexylmethyl group and a sulfamoylmethyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
